2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
This compound belongs to the pyrano[3,2-c]pyridine-3-carbonitrile family, characterized by a fused pyranopyridine core substituted with amino, cyano, and aryl groups. Its structure includes a 3,4-diethoxyphenyl moiety at position 4, a methyl group at position 7, and a tetrahydrofuran-2-yl)methyl substituent at position 6.
Properties
IUPAC Name |
2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O5/c1-4-30-19-9-8-16(12-20(19)31-5-2)22-18(13-26)24(27)33-21-11-15(3)28(25(29)23(21)22)14-17-7-6-10-32-17/h8-9,11-12,17,22H,4-7,10,14,27H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOIMMRJZOSHXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)CC4CCCO4)N)C#N)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile (CAS Number: 444114-47-0) is a member of the pyrano[3,2-c]pyridine family. This article explores its biological activity, particularly its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 342.38 g/mol. The structure features a pyrano-pyridine core with various substituents that may influence its biological properties.
Biological Activity Overview
Research indicates that compounds with similar structural frameworks exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activities of the compound are summarized below:
Antitumor Activity
Several studies have highlighted the potential of pyrano[3,2-c]pyridine derivatives in cancer therapy. For instance:
- Cell Viability Assays : In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer) .
- Mechanism of Action : The proposed mechanism often involves the inhibition of key signaling pathways associated with tumor growth and survival, such as the EGFR and VEGFR pathways .
Antimicrobial Properties
Research into related compounds has suggested potential antimicrobial effects. While specific data on this compound's antimicrobial activity is limited, similar derivatives have demonstrated efficacy against bacterial strains and fungi .
Case Studies
- In Vitro Efficacy Against Cancer Cell Lines :
- Molecular Docking Studies :
Data Tables
| Biological Activity | Test System/Method | Result |
|---|---|---|
| Antitumor Activity | MTT Assay | IC50 values indicate significant inhibition in MCF-7 and HCT-116 cells |
| EGFR Inhibition | Molecular Docking | High binding affinity compared to Sorafenib |
| Antimicrobial Activity | Various Bacterial Strains | Potential efficacy noted in related compounds |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally similar to 2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. These compounds have shown promising results against various cancer cell lines:
- Mechanism of Action : The anticancer activity is primarily attributed to the disruption of microtubule dynamics and induction of cell cycle arrest. For instance, derivatives have been observed to cause G2/M phase arrest in melanoma cells and exhibit antiangiogenic effects both in vitro and in vivo .
Case Study: Antiproliferative Effects
A study synthesized a series of 2-amino derivatives and tested their antiproliferative effects on eight human tumor cell lines. Notably:
- High Activity : Some derivatives demonstrated significant activity against specific cancer types, indicating selective toxicity towards cancer cells while sparing normal cells .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of these compounds. Variations in the aryl groups and substitutions on the pyrano[3,2-c]pyridine core can lead to enhanced biological activity:
| Compound Variation | Activity | Notes |
|---|---|---|
| 3-Methoxyphenyl Substitution | High Antiproliferative Activity | Enhanced selectivity towards cancer cell lines |
| Fluorinated Aryl Groups | Increased Potency | Improved binding affinity to target proteins |
Synthesis and Derivatives
The synthesis of this compound typically involves a multi-component reaction involving 4-hydroxycoumarin, malononitrile, and substituted benzaldehydes. This method allows for the generation of a library of derivatives that can be screened for biological activity:
Synthetic Route Overview
- Reagents : 4-Hydroxycoumarin + Malononitrile + Aryl Aldehydes
- Reaction Conditions : Typically carried out under reflux conditions with appropriate solvents.
- Product Isolation : Crystallization or chromatography for purification.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrano[3,2-c]pyridine Derivatives
Key Observations
Aryl Group Influence: Electron-Donating Groups (e.g., 3,4-diethoxy, 2,4-dimethoxy): Increase lipophilicity and may enhance membrane permeability but reduce aqueous solubility. The diethoxy group in the target compound likely offers metabolic stability compared to hydroxylated analogs .
Position 6 Substituents :
- Heterocyclic Chains (e.g., tetrahydrofuran, pyridinyl) : Influence conformational flexibility and binding pocket interactions. The tetrahydrofuran group in the target compound may confer stereoselective interactions absent in morpholine or pyridine analogs .
- Alkyl Chains (e.g., phenethyl) : Increase hydrophobicity, possibly affecting bioavailability and tissue distribution .
Bioactivity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
